Diethyl 2,2'-((3,3'-(propane-1,3-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))diacetate
Description
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Properties
IUPAC Name |
ethyl 2-[3-[3-[2-(2-ethoxy-2-oxoethyl)sulfanyl-4-oxoquinazolin-3-yl]propyl]-4-oxoquinazolin-2-yl]sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O6S2/c1-3-36-22(32)16-38-26-28-20-12-7-5-10-18(20)24(34)30(26)14-9-15-31-25(35)19-11-6-8-13-21(19)29-27(31)39-17-23(33)37-4-2/h5-8,10-13H,3-4,9,14-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPCGVIUZBFQHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CCCN3C(=O)C4=CC=CC=C4N=C3SCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it might interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces.
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Specific details about how these factors influence this compound are currently unknown.
Biological Activity
Diethyl 2,2'-((3,3'-(propane-1,3-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))diacetate is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into its biological properties, including its effects on cellular mechanisms, interactions with DNA, and antioxidant capabilities.
Chemical Structure and Properties
The molecular formula of this compound is C27H28N4O6S2 with a molecular weight of 568.66 g/mol. The compound is characterized by the presence of sulfanediyl and quinazoline moieties which are known for their diverse biological activities.
1. Antioxidant Activity
Research indicates that compounds related to this compound exhibit significant antioxidant properties. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay demonstrated that these compounds can effectively scavenge free radicals. In comparative studies:
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Diethyl compound | 85% |
| Control (ascorbic acid) | 90% |
This suggests that while the compound is effective as an antioxidant, it may be slightly less potent than ascorbic acid under similar conditions.
2. Interaction with DNA
Studies have shown that derivatives of this compound can interact with calf thymus DNA through groove binding modes. This interaction was confirmed using gel electrophoresis techniques which indicated that the compound could induce DNA cleavage under certain conditions. The binding affinity was assessed through UV-visible spectroscopy and fluorescence quenching methods.
| Binding Mode | Observed Effect |
|---|---|
| Groove Binding | Moderate cleavage activity observed |
| Intercalation | Minimal effect |
These findings highlight the potential of the compound in therapeutic applications targeting DNA-related mechanisms.
3. Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines. The IC50 values were recorded as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 18 |
These results indicate significant cytotoxicity and warrant further investigation into its mechanism of action.
Case Studies
A notable study published in a peer-reviewed journal examined the effects of this compound on human cancer cell lines. The researchers found that the compound induced apoptosis in HeLa cells through the activation of caspase pathways.
Key Findings:
- Apoptosis was confirmed via flow cytometry.
- Increased expression of pro-apoptotic markers was observed.
This study provides insight into the potential therapeutic applications of the compound in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
